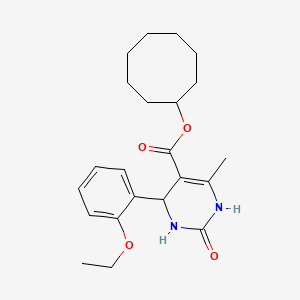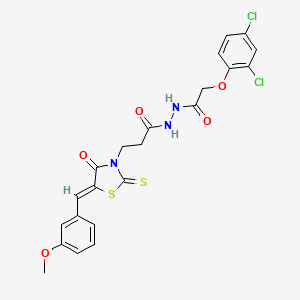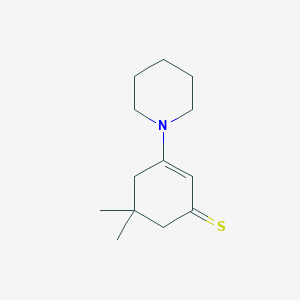
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O2 It is a derivative of pyrazole and acenaphthene, featuring a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of acenaphthene with hydrazine hydrate under acidic conditions to form the pyrazole derivative.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.
Hydrazide formation: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine.
Benzylidene formation: Finally, the hydrazide is reacted with 4-ethoxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces hydrazine derivatives.
Substitution: Produces substituted benzylidene derivatives.
科学的研究の応用
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydrazide group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-fluoro-benzylidene)hydrazide
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide lies in its ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
特性
分子式 |
C25H22N4O2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-2-31-19-11-6-16(7-12-19)15-26-29-25(30)23-14-22(27-28-23)20-13-10-18-9-8-17-4-3-5-21(20)24(17)18/h3-7,10-15H,2,8-9H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
InChIキー |
MVRKKOSWOGTKMQ-CVKSISIWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
正規SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)

![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
![butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11696913.png)
![Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696919.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)

